molecular formula C7H13N3O4 B156587 dl-Alanyl-dl-asparagine CAS No. 1999-41-3

dl-Alanyl-dl-asparagine

Cat. No.: B156587
CAS No.: 1999-41-3
M. Wt: 203.2 g/mol
InChI Key: CCUAQNUWXLYFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dl-Alanyl-dl-asparagine is a synthetic dipeptide composed of racemic mixtures of alanine and asparagine, indicated by the "dl-" prefix for each residue. As a racemic mixture, this compound contains both D- and L-stereoisomers of its constituent amino acids, making it a valuable subject for research exploring the effects of chirality on peptide structure, stability, and intermolecular interactions . The primary research application of this compound is in fundamental biochemical and biophysical studies. It serves as a model compound for investigating peptide behavior in different solvent environments. Studies have specifically utilized it to measure enthalpies of solution in aqueous-alcohol mixtures, providing key insights into the interactions between peptide molecules and solvent components . This research is crucial for understanding more complex processes, such as the mechanism of protein denaturation . The dipeptide is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can use this compound to probe the thermodynamic properties of peptides and the role of specific amino acid residues. The presence of the asparagine residue, with its carboxamide side chain, introduces additional possibilities for hydrogen bonding, influencing the molecule's overall solvation and interaction properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAQNUWXLYFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941962
Record name N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine
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URL https://comptox.epa.gov/dashboard/DTXSID80941962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31796-57-3, 1999-41-3, 20051-99-4
Record name NSC186899
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1999-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Enzymatic Approaches

Chemical Synthesis Pathways for Dipeptides

The chemical synthesis of dipeptides such as dl-Alanyl-dl-asparagine can be achieved through several established methods. These pathways generally require the protection of reactive functional groups to prevent unwanted side reactions and ensure the specific formation of the desired peptide bond.

One common approach is the use of coupling reagents in solution-phase synthesis. Carbodiimides, for instance, activate the carboxyl group of the first amino acid (dl-alanine) to form a highly reactive intermediate, such as an O-acylisourea intermediate. This intermediate then readily reacts with the amino group of the second amino acid (dl-asparagine) to form the peptide bond. To minimize the risk of racemization, particularly of the activated amino acid, these reactions are typically conducted at controlled temperatures, often between 0–25°C. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being favored to enhance the solubility of reagents and promote a homogeneous reaction environment.

Solid-Phase Peptide Synthesis (SPPS) represents a more automated and efficient method for producing peptides. In SPPS, the C-terminal amino acid is first anchored to a solid resin support. The synthesis then proceeds by sequentially adding protected amino acids. Each cycle involves the deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. This method simplifies the purification process, as excess reagents and by-products are washed away after each step, leaving the growing peptide chain attached to the resin.

A general chemical synthesis pathway for this compound would involve the following key steps:

Protection: The amino group of dl-alanine (B559559) and the carboxyl group of dl-asparagine (B7722725) are protected using appropriate chemical groups.

Activation & Coupling: The carboxyl group of the protected dl-alanine is activated using a coupling agent. The activated alanine (B10760859) is then reacted with the protected dl-asparagine.

Deprotection: The protecting groups are removed from the newly formed dipeptide to yield this compound.

Purification: The final product is purified, often using techniques like chromatography, to remove any remaining impurities and by-products.

Enzymatic Synthesis of Constituent Amino Acids and Related Peptides

Chemo-enzymatic approaches offer significant advantages over purely chemical methods, including high stereospecificity, milder reaction conditions, and reduced need for protecting groups, which aligns with the principles of green chemistry. mdpi.com

Asparagine Synthetase-Mediated Biocatalysis for L-Asparagine Production

The biocatalytic production of L-asparagine, a constituent amino acid of the target dipeptide, is a promising alternative to chemical synthesis or extraction from natural sources. nih.govnih.gov Asparagine synthetase (AS) is the key enzyme in this process, catalyzing the formation of L-asparagine from L-aspartic acid. nih.govfrontiersin.org

The reaction can utilize either ammonium (B1175870) or glutamine as the amide donor. nih.govfrontiersin.org The reaction is ATP-dependent, which presents a significant cost barrier for large-scale industrial applications. nih.govresearchgate.net To overcome this, researchers have developed coupled systems that incorporate an ATP regeneration mechanism. nih.govnih.gov One such system uses a class III polyphosphate kinase 2 (PPK2-Ⅲ) to regenerate ATP, making the process more economically viable. nih.govnih.gov Whole-cell biocatalysis, using recombinant E. coli or Bacillus subtilis engineered to express both asparagine synthetase and the ATP-regenerating enzyme, has been successfully employed. nih.govfrontiersin.org Under optimized, fed-batch conditions, high yields of L-asparagine can be achieved. nih.govfrontiersin.org

Table 1: Key Components in a Whole-Cell Biocatalytic System for L-Asparagine Synthesis. nih.gov

Component Role Typical Concentration Range
L-Aspartic Acid (L-Asp) Substrate 0.1–0.5 mol L⁻¹
Ammonium Chloride (NH₄Cl) Amide Donor 0.1–0.8 mol L⁻¹
Adenosine Triphosphate (ATP) Energy Source 1–10 mmol L⁻¹
Magnesium Chloride (MgCl₂) Cofactor 5–250 mmol L⁻¹
Sodium Hexametaphosphate Phosphate (B84403) Donor for ATP Regeneration 5–150 mmol L⁻¹
Recombinant Cells (AS, PPK2-Ⅲ) Biocatalyst -
Tris-HCl Buffer pH Control pH 8.0

Biocatalyst Discovery and Engineering for Peptide Synthesis

The discovery and engineering of novel biocatalysts are crucial for expanding the scope of enzymatic peptide synthesis, especially for producing peptides containing non-standard amino acids like D-isomers. asm.org Nonribosomal peptide synthetases (NRPSs) are a key source of such enzymes. asm.orgnih.gov Specifically, the adenylation (A) domains of NRPSs are responsible for recognizing and activating specific amino acids. nih.govd-nb.info

A chemoenzymatic system has been developed that uses these A-domains for dipeptide synthesis. asm.orgnih.gov The process involves the enzymatic activation of an amino acid to form an aminoacyl-AMP intermediate, which then undergoes a nucleophilic attack by a second amino acid to form the peptide bond. d-nb.info Research has shown that A-domains located upstream of an epimerization domain in an NRPS module may activate D-amino acids as well as their L-counterparts. nih.gov This hypothesis has led to the successful synthesis of over 40 different D-amino acid-containing dipeptides, including ld-, dl-, and dd-isomers, using just two A-domains: TycA-A from tyrocidine synthetase and BacB2-A from bacitracin synthetase. nih.gov

Protease-Mediated Peptide Ligation Strategies

Proteases, enzymes that naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. mdpi.com This approach, known as protease-mediated peptide ligation, offers high stereoselectivity, avoiding the racemization that can be a major issue in chemical synthesis. mdpi.comgoogle.com The synthesis can be governed by two different principles: thermodynamic control or kinetic control. mdpi.com

Thermodynamic Control (Equilibrium-Controlled): In this approach, the reaction equilibrium is shifted towards synthesis by altering the reaction conditions, such as using low-water organic solvents or immobilizing one of the substrates. researchgate.net This favors the formation of the peptide bond over hydrolysis. mdpi.com

Kinetic Control: This is the more commonly used method. It involves an acyl donor substrate (typically an amino acid ester) that forms a reactive acyl-enzyme intermediate with a serine or cysteine protease. mdpi.commdpi.com This intermediate is then subjected to aminolysis by a nucleophile (the amino group of the second amino acid), which competes with hydrolysis. mdpi.com Kinetically controlled synthesis is generally faster but can be complicated by secondary hydrolysis of the product. mdpi.com

A variety of proteases, including thermolysin, chymotrypsin, and trypsin, have been used for this purpose. mdpi.comresearchgate.net Furthermore, protein engineering has led to the development of highly efficient peptide ligases with reduced hydrolytic activity, such as subtiligase and trypsiligase, which are variants of subtilisin and trypsin, respectively. nih.gov

Table 2: Comparison of Selected Proteases Used in Peptide Ligation.

Enzyme Type Control Method Typical Substrate Key Characteristics
Thermolysin Metallo-protease Thermodynamic/Kinetic Hydrophobic amino acids High yields for hydrophobic couplings; used in industrial synthesis of aspartame. researchgate.net
α-Chymotrypsin Serine Protease Kinetic Aromatic amino acids (e.g., Tyr, Phe) Forms acyl-enzyme intermediate; specificity for aromatic residues at the P1 position. mdpi.commdpi.com
Trypsin Serine Protease Kinetic Basic amino acids (e.g., Arg, Lys) Highly specific; engineered variants like trypsiligase show enhanced ligation activity. nih.gov
Subtilisin Serine Protease Kinetic Broad specificity Wild-type has strong protease activity; engineered variants (subtiligase) are highly efficient ligases. nih.gov
V8 Protease Serine Protease Kinetic Acidic amino acids (e.g., Glu) Ligation can be driven by the conformation of the product. nih.gov

Strategies for Incorporating D-Amino Acids into Peptide Structures

The inclusion of D-amino acids into peptide chains can confer novel structural properties and increased stability against protease degradation. nih.govpsu.edu While most naturally occurring peptides are composed exclusively of L-amino acids, D-amino acids are found in peptides produced by various organisms, often through non-ribosomal synthesis or post-translational modification. nih.govpsu.edu

Several strategies exist for synthesizing peptides containing D-amino acids:

Non-Ribosomal Peptide Synthesis (NRPS): As mentioned previously, NRPS systems in microorganisms are a primary route for the natural synthesis of D-amino acid-containing peptides. psu.edu The modular nature of these enzyme complexes, which can include epimerization domains that convert L-amino acids to D-amino acids, allows for the incorporation of these non-standard residues. nih.gov

Post-Translational Epimerization: In some higher organisms, D-amino acids are introduced into peptides after the initial synthesis of an all-L-amino acid precursor chain. psu.edu This process is catalyzed by peptide isomerases, which can invert the stereochemistry of a specific amino acid residue within the peptide. nih.gov

Chemo-Enzymatic Synthesis: This is a powerful laboratory strategy. It can involve using enzymes that are specifically able to recognize and utilize D-amino acids as substrates. For example, the adenylation domains of certain NRPSs can activate D-amino acids for subsequent peptide bond formation. asm.orgnih.gov Another enzymatic approach uses D-Alanine-D-alanine ligase, though its application is limited as it only permits D-Ala at the N-terminus of the dipeptide. asm.org The development of biocatalysts with broader D-amino acid specificity is an active area of research. asm.org

Ribosomal Synthesis with Modified Components: Advanced strategies involve engineering the ribosomal machinery itself. By using modified ribosomes and specifically misacylated tRNAs, it is possible to direct the incorporation of D-amino acids into proteins in cell-free synthesis systems, a feat not possible with natural ribosomes. harvard.edu

Chemical Modification Techniques for Amino Acid Residues in Peptide Design

Post-synthesis modification of amino acid residues is a key tool in peptide design. For peptides containing asparagine, such as this compound, one of the most significant and spontaneous modifications is deamidation. wikipedia.orgnih.gov

Deamidation is a non-enzymatic chemical reaction where the amide group in the side chain of an asparagine residue is hydrolyzed, converting it to an aspartic acid or, more commonly, an isoaspartic acid residue. wikipedia.orgionsource.com This reaction proceeds through a five-membered succinimide (B58015) ring intermediate. nih.govionsource.com

The mechanism at physiological pH involves a nucleophilic attack by the nitrogen atom of the adjacent peptide bond on the side-chain carbonyl carbon of the asparagine. ionsource.comacs.org This forms the succinimide intermediate, which is then hydrolyzed. ionsource.com Because the succinimide ring can be opened at two different positions, it typically yields a mixture of aspartic acid and isoaspartic acid, with the latter often being the major product. ionsource.com

This modification results in a mass increase of approximately 1 Dalton and introduces a negative charge at neutral pH, which can significantly alter the peptide's structure, stability, and biological function. wikipedia.org The rate of deamidation is highly dependent on the local environment, including pH, temperature, and the identity of the C-terminal adjacent (n+1) amino acid residue. wikipedia.orgbiorxiv.org Sequences like Asn-Gly are particularly prone to rapid deamidation due to the flexibility conferred by the glycine (B1666218) residue. wikipedia.org

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of peptides. These techniques provide detailed information on connectivity, conformation, and intermolecular interactions in both solution and solid states.

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing precise molecular weight information and sequence data. For a dipeptide like Alanyl-asparagine (C₇H₁₃N₃O₄), high-resolution MS can confirm its molecular weight of approximately 203.20 g/mol .

When coupled with fragmentation techniques (tandem MS or MS/MS), detailed structural information can be obtained. In MS/MS analysis, the peptide is isolated and fragmented, typically at the peptide bond, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for sequence confirmation. For Alanyl-asparagine, fragmentation would yield characteristic ions corresponding to the alanine (B10760859) and asparagine residues.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful, combining the separation capabilities of HPLC with the detection power of MS. This is essential for analyzing mixtures, such as the stereoisomers of dl-Alanyl-dl-asparagine, especially after chiral separation. nih.gov LC-MS/MS is also the method of choice for quantifying peptides in complex biological matrices. While GC-MS is less common for non-volatile peptides, it can be used after derivatization to make the analytes more volatile.

Table 1: Predicted MS/MS Fragmentation Ions for Alanyl-asparagine

Ion TypeSequence FragmentPredicted m/z (Monoisotopic)
Precursor [M+H]⁺H-Ala-Asn-OH204.098
b₁H-Ala-72.045
y₁H-Asn-OH133.051

Note: This table represents theoretical values for the protonated molecule. Actual spectra may show variations and additional fragments.

Terahertz (THz) spectroscopy, operating in the far-infrared region (0.1–15 THz), is an emerging non-destructive technique for probing low-frequency collective vibrational modes in biomolecules. mdpi.comuniroma1.it These vibrations, which include hydrogen bond stretching and torsional motions of the peptide backbone and side chains, are highly sensitive to the molecule's three-dimensional conformation and intermolecular interactions. mdpi.comresearchgate.net

For dipeptides like Alanyl-asparagine, THz spectroscopy can provide a unique spectral fingerprint based on its specific crystalline structure and hydrogen-bonding network. mdpi.comrsc.org Studies on similar small peptides have shown that THz spectra can distinguish between different amino acid compositions and sequences. uniroma1.itrsc.org The technique is sensitive enough to differentiate between various crystalline forms (polymorphs) and even enantiomers, making it a potentially valuable tool for characterizing the solid-state forms of D-Alanyl-D-asparagine and L-Alanyl-L-asparagine. mdpi.com The absorption features in a THz spectrum are directly related to the collective vibrations of the molecular crystal lattice, offering insights that are complementary to those from X-ray diffraction. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of peptides in solution. researchgate.net For this compound, ¹H NMR would provide a wealth of information. Key parameters like chemical shifts, coupling constants (especially ³J(HNHα)), and Nuclear Overhauser Effect (NOE) data are used to define the conformational preferences of the peptide backbone (φ, ψ angles) and side chains. nih.govuzh.ch

The chemical shifts of the α-protons and amide protons are particularly sensitive to the local conformation. nih.gov For instance, the ¹H chemical shifts for the side chain amide protons of asparagine are distinct and can be monitored to understand their environment. nih.gov Comparing the NMR data of the D-Ala-D-Asn and L-Ala-L-Asn enantiomers would be essential, as their spectra should be identical in an achiral solvent but could differ in the presence of a chiral agent. While random-coil chemical shifts provide a baseline, deviations from these values in structured peptides indicate the presence of stable secondary structures like helices or turns. uzh.chillinois.edu Although a dipeptide is too short to form stable helices, it exhibits conformational preferences that are precursors to structures found in larger proteins. researchgate.netnih.gov

Table 2: Typical ¹H NMR Random-Coil Chemical Shifts (ppm) for Alanine and Asparagine Residues

ProtonAlanineAsparagine
NH~8.26~8.41
~4.35~4.76
~1.47~2.83, ~2.95
Side Chain NH₂N/A~7.65, ~6.93

Source: Values are approximate and can vary based on neighboring residues, pH, and solvent conditions. nih.gov

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise atomic coordinates of a molecule in the solid state. For this compound, obtaining suitable crystals of the individual stereoisomers would allow for an unambiguous determination of their three-dimensional structures, including bond lengths, bond angles, and the conformation of the peptide backbone and side chains.

The crystal structure reveals how the molecules pack together, stabilized by a network of intermolecular interactions, primarily hydrogen bonds. iucr.org In dipeptides, hydrogen bonds involving the N-terminal amino group, the C-terminal carboxylate group, and the peptide bond are dominant, often forming head-to-tail chains or layers. iucr.org The polar carboxamide side chain of asparagine would also participate significantly in this hydrogen-bonding network. The stereochemistry (e.g., L-L vs. D-D) strongly influences the self-assembly process and the resulting crystal architecture. mdpi.com

Chromatographic and Electrophoretic Enantioseparation Methods

The term "dl" signifies a mixture of stereoisomers, making their separation (enantioseparation) a critical analytical challenge. Chromatographic and electrophoretic techniques are essential for resolving these isomers to assess purity or study the properties of the individual components.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating the stereoisomers of peptides. researchgate.net To resolve enantiomers like D-Ala-D-Asn and L-Ala-L-Asn, a chiral stationary phase (CSP) is required. CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. chromatographytoday.com

Several types of CSPs are effective for separating amino acids and small peptides. chromatographytoday.com Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin (B549263) or teicoplanin, are particularly versatile. nih.gov They offer multiple interaction mechanisms—including hydrogen bonding, ionic interactions, and steric hindrance—that contribute to chiral recognition. chromatographytoday.comnih.gov Another class of effective CSPs are zwitterionic ion-exchangers derived from cinchona alkaloids, which have shown success in separating stereoisomers of di- and tripeptides under LC-MS compatible conditions. chiraltech.com The choice of mobile phase, including the organic modifier (like methanol (B129727) or acetonitrile) and additives, is crucial for optimizing the separation. nih.govchiraltech.com

Table 3: Example of Chiral HPLC System for Dipeptide Separation

ParameterDescription
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Stationary Phase Macrocyclic Glycopeptide (e.g., Teicoplanin-based) or Zwitterionic Ion-Exchanger CSP
Mobile Phase Typically a mixture of an organic solvent (e.g., Methanol, Acetonitrile) and an aqueous buffer with additives (e.g., acids, bases) to control ionization. chiraltech.com
Detection UV-Vis Detector or Mass Spectrometer (MS) for sensitive and specific detection. nih.gov
Principle of Separation Differential interaction of the D-D and L-L enantiomers with the chiral stationary phase, leading to different retention times. nih.gov

Capillary Electrophoresis with Chiral Selectors for Dipeptide Enantiodiscrimination

Capillary electrophoresis (CE) stands out as a powerful and versatile technique for the analytical separation of enantiomers, including those of dipeptides. nih.govchromatographytoday.com Its efficacy in chiral separations is largely due to the wide array of available chiral selectors and the various operational modes it offers. nih.gov The fundamental principle of chiral CE involves the addition of a chiral selector to the background electrolyte (BGE). chromatographytoday.com This selector interacts with the enantiomers of the analyte, forming transient diastereomeric complexes. Since the enantiomers migrate freely for a portion of the time and as a complex for the remainder, their apparent mobilities differ based on the stability of these complexes and the mobility of the complexes themselves, thus enabling separation. chromatographytoday.com

The separation of drug enantiomers using proteins as chiral selectors in CE is a well-established approach. nih.gov Proteins used for this purpose include serum albumins (like bovine and human serum albumin), glycoproteins, and enzymes. nih.gov These protein-based CE methods can be implemented in two primary modes: affinity capillary electrochromatography, where the protein is immobilized within the capillary, and affinity CE, where the protein is dissolved in the running buffer. nih.gov

Cyclodextrins and their derivatives are among the most frequently used chiral selectors in CE. mdpi.com However, antibiotics such as vancomycin and erythromycin (B1671065) also serve as effective chiral selectors, offering diverse interaction possibilities like electrostatic interactions, inclusion complexation, and hydrogen bonding. mdpi.com The choice of chiral selector is critical and often depends on the specific properties of the analyte. For instance, for neutral analytes, a charged selector is necessary to induce differential migration. chromatographytoday.com

Several factors can influence the success of chiral separations in CE. The concentration of the chiral selector is a key parameter, as it directly affects the equilibrium between the free enantiomers and the selector-enantiomer complexes. chromatographytoday.comacs.org The pH and composition of the buffer are also crucial; for example, injecting a dipeptide into a phosphate (B84403) buffer at pH 3.0 resulted in enantiomeric resolution that vanished with repeated injections, a problem that was solved by switching to a malonic acid buffer with a more suitable pKa. chromatographytoday.com Temperature control is equally important as it affects the viscosity of the BGE, pH, pKa values, and the complexation thermodynamics, which can either increase or decrease resolution. chromatographytoday.com

Interactive Table:

Development of Derivatization Chemistries for Chiral Analysis

The indirect separation of enantiomers, particularly for amino acids and peptides, frequently employs chiral derivatization. nih.gov This strategy involves reacting the enantiomeric mixture with a homochiral derivatizing agent (CDA) to form covalently bonded diastereomers. nih.gov These resulting diastereomeric derivatives, such as amides, urethanes, or ureas, can then be separated using standard achiral chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

A variety of CDAs have been developed and are widely used for the stereochemical analysis of amino acids. nih.gov One of the most successful and widely used reagents since its introduction in 1984 is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.gov FDAA reacts with the amino groups of amino acids under basic conditions, transforming the enantiomers into diastereomers without causing racemization. nih.govnih.gov This method has proven effective for analyzing trace amounts of amino acids and has been applied to all 19 proteinogenic amino acids. nih.govnih.gov

Other notable chiral derivatizing agents include:

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) nih.govacs.org

o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) nih.govnih.gov

(+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) nih.gov

The choice of derivatizing agent can significantly impact the separation. For example, while FDAA generally provides high enantioselectivity, its sensitivity may be lower than other agents. nih.gov In some cases, a combination of two or more CDAs may be necessary to achieve reliable results for complex separation problems. nih.gov For instance, the best separation of β-MeOTyr stereoisomers was achieved with S-NIFE, whereas FDAA was less effective for this specific compound. nih.gov The development of these reagents has greatly advanced the ability to perform chiral analysis on complex biological samples. nih.govnih.gov

Interactive Table:

Conformational Dynamics and Stereochemical Stability Analysis

The conformational preferences of dipeptides are of fundamental importance for understanding the larger structures of proteins. nih.gov Studies using techniques like NMR and vibrational spectroscopy (Infrared and Raman) have revealed that the backbone conformational preferences can vary significantly among different dipeptides. nih.gov These preferences are often described by the dihedral angles φ (phi) and ψ (psi) of the peptide backbone. nih.govacs.org

Vibrational spectroscopy, with its much shorter timescale compared to NMR, is particularly adept at determining the conformational preferences of short-lived states. nih.gov For dipeptides, specific vibrational parameters have been identified as indicators of conformation. For example, the frequencies of the amide I band in infrared spectra correlate with the dihedral angle φ. nih.gov Furthermore, the intensities of amide III band components and skeletal vibrations in Raman spectra can indicate the populations of different conformations, such as polyproline II (P(II)), β-sheet, and α-helical (αR) structures. nih.gov

Research on alanine-containing peptides has provided significant insights into their conformational dynamics. Studies combining molecular dynamics (MD) simulations and NMR have shown that trialanine predominantly adopts a poly-l-proline II (P(II)) helix-like structure (approximately 90%), with a smaller population of β-extended structure (around 10%) and virtually no αR helical conformations. nih.govacs.org This conformational distribution does not change significantly as the chain length increases from three to seven alanine residues. nih.govacs.org

The stereochemical stability of amino acids and peptides is also a critical aspect, with racemization (the conversion of an enantiomer into a mixture of both enantiomers) being a key consideration. A simple method for preparing scalemic (unequal mixture of enantiomers) amino acid mixtures involves derivatization with a "racemization-tag" that incorporates a urea (B33335) bond on the N-terminus. researchgate.net Incubating these derivatives at elevated temperatures can induce controlled racemization, which occurs via imine formation at the chiral carbon atom. researchgate.net This process highlights that the stereochemical integrity of dipeptides can be influenced by chemical modifications and environmental conditions such as temperature. The conformational dynamics of peptides are also known to be coupled with their function and interactions, such as an inhibitor binding to an enzyme, which can stabilize specific active or inactive conformations. nih.gov

Interactive Table:

Molecular Interactions and Energetic States

Solute-Solvent Interactions in Aqueous and Mixed Solvent Systems

The solvation of dl-alanyl-dl-asparagine is a complex process influenced by the composition and structure of the solvent. Studies on its behavior in aqueous and mixed solvent systems provide valuable insights into the energetic changes that occur upon dissolution.

The enthalpic coefficients of pair-wise interactions (hxy) quantify the heat changes associated with the interaction between a solute (the dipeptide) and a co-solute or co-solvent molecule in a primary solvent, typically water. These coefficients are crucial for understanding the nature and strength of molecular interactions.

Calorimetric measurements have been employed to determine the enthalpies of solution of this compound in various aqueous-organic mixtures. researchgate.netresearchgate.net From these experimental data, the standard enthalpies of solution (ΔsolH°) and transfer (ΔtrH°) from water to the mixed solvent are calculated. researchgate.netresearchgate.net The enthalpic coefficients of pair-wise interactions are then derived using the McMillan-Mayer theory. researchgate.net

Studies have shown that for this compound in aqueous solutions of alcohols (methanol, ethanol (B145695), 1-propanol (B7761284), and 2-propanol), the hxy values are positive and increase as the size and branching of the alcohol molecule increase. researchgate.net This indicates that the interactions between the dipeptide and the alcohol molecules are predominantly endothermic. The positive values are attributed to the disruption of the structured water layers around both the peptide and the alcohol molecules, a process that requires energy.

Similarly, in aqueous solutions of other organic solvents like acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide (B87167), the hxy coefficients for this compound have been determined. researchgate.net The magnitude and sign of these coefficients provide a detailed picture of the specific interactions, including hydrophobic and hydrophilic contributions, between the dipeptide and the solvent molecules. researchgate.netresearchgate.net

Enthalpic Coefficients of Pair-wise Interactions (hxy) of this compound with Various Co-solvents in Aqueous Solution at 298.15 K
Co-solventhxy (J kg mol-2)Reference
Methanol (B129727)Positive, increasing with alcohol size researchgate.net
EthanolPositive, increasing with alcohol size researchgate.net
n-PropanolPositive, increasing with alcohol size researchgate.net
iso-PropanolPositive, increasing with alcohol size researchgate.net
AcetonitrileData available researchgate.net
1,4-DioxaneData available researchgate.net
AcetoneData available researchgate.net
Dimethyl SulfoxideData available researchgate.net

The composition and structure of the solvent significantly impact the solvation of this compound. In mixed aqueous-organic solvents, the transfer enthalpy (ΔtrH°) from water to the mixture often exhibits non-linear behavior as a function of the co-solvent concentration. researchgate.netresearchgate.net

The structure of the co-solvent is also a critical factor. For example, the increase in the positive hxy values for this compound in the series methanol < ethanol < 1-propanol < 2-propanol is linked to the increasing size and hydrophobicity of the alcohol's alkyl group. researchgate.net This trend suggests that hydrophobic interactions play a significant role in the solvation process. The branched structure of isopropanol (B130326) leads to a greater disruption of the water structure compared to its linear isomer, n-propanol, resulting in a more positive hxy value. researchgate.net

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a key determinant of the conformation and interaction patterns of peptides. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can form.

Intramolecular hydrogen bonds can occur between the amide hydrogen of one residue and the carbonyl oxygen of another, or involving the side chain of the asparagine residue. These interactions can stabilize specific folded conformations of the dipeptide in solution. psu.edumdpi.com The formation of five to seven-membered rings through intramolecular hydrogen bonding is a common feature in small organic molecules. mdpi.com

Intermolecular hydrogen bonds are crucial for the association of this compound molecules with each other and with solvent molecules. In aqueous solution, the peptide's polar groups (amino, carboxyl, and amide groups) form extensive hydrogen bonds with water molecules. researchgate.net In concentrated solutions or the solid state, intermolecular hydrogen bonds between peptide molecules can lead to the formation of aggregates or specific crystal structures, such as β-sheets observed in related alanine-containing peptides. researchgate.net The balance between intramolecular and intermolecular hydrogen bonding can be influenced by the solvent environment; in a protic solvent, intramolecular hydrogen bonds may be disrupted in favor of forming stronger hydrogen bonds with the solvent molecules. mdpi.com

pH-Dependent Molecular Association and Dissociation Dynamics

The state of ionization of this compound is highly dependent on the pH of the solution. The peptide contains at least two ionizable groups: the N-terminal amino group (-NH2) and the C-terminal carboxylic acid group (-COOH). The asparagine side chain also contains an amide group, which is generally less prone to ionization under typical physiological conditions.

These pH-dependent changes in charge significantly influence the molecular association and dissociation dynamics. Electrostatic interactions become a dominant force, affecting how the peptide molecules interact with each other and with other charged species in the solution. chinesechemsoc.org For instance, at pH values where the peptide is charged, electrostatic repulsion can prevent aggregation, while at the isoelectric point (the pH at which the net charge is zero), intermolecular attraction may be favored, potentially leading to association or precipitation. Studies on other amino acids and peptides have shown that their optical properties and molecular structure are sensitive to pH-induced changes in their protonation states. researchgate.netmdpi.com

Enzymatic Biotransformation and Intrinsic Degradation Pathways

Peptidase Substrate Specificity and Cleavage Mechanisms

Peptidases, enzymes that hydrolyze peptide bonds, exhibit a range of specificities that determine their ability to recognize and cleave dipeptides such as alanyl-asparagine.

Research into the enzymatic hydrolysis of various dipeptides has provided insights into how lytic enzymes interact with substrates containing different amino acid configurations. In one study, a staphylolytic enzyme produced by Aeromonas hydrophila was tested against a variety of synthetic peptides, including dl-alanyl-dl-asparagine, to assess its substrate specificity. core.ac.uk Similarly, studies on peptidases from Vibrio cholerae examined the hydrolysis of this compound, noting that it was hydrolyzed to the same extent as DL-alanyl-D-asparagine when activated by cobalt ions (Co++). archive.org Another investigation focused on a D-aminopeptidase from Ochrobactrum anthropi, which showed a relative activity of 7% towards this compound compared to its most active substrate, D-alanine amide. the-eye.eu

These findings highlight that the specific stereochemistry of the amino acid residues is a critical determinant of enzyme activity. The "dl" designation refers to a racemic mixture, meaning the sample contains D-Ala-D-Asn, L-Ala-L-Asn, D-Ala-L-Asn, and L-Ala-D-Asn. The varying degrees of hydrolysis observed in different studies underscore the stereospecificity of peptidases, which often preferentially cleave peptides composed of L-amino acids.

To understand the action of peptidases on substrates like this compound, it is essential to identify and quantify the resulting products. A common and powerful technique for this is reversed-phase high-performance liquid chromatography (HPLC). researchgate.net This method separates the original dipeptide from its constituent amino acids (alanine and asparagine) based on their physicochemical properties, allowing for their detection and quantification. researchgate.net

For more complex analyses, such as identifying specific cleavage sites in larger peptides, a combination of techniques is often employed. This can include enzymatic digestion followed by HPLC purification of the fragments. researchgate.net The isolated fragments can then be subjected to further characterization by methods like amino acid analysis, mass spectrometry, and Edman sequencing to determine their precise sequence. researchgate.net The use of time-course studies, where samples are analyzed at different time intervals during enzymatic digestion, can reveal the sequence of amino acid release, particularly for C-terminal analysis using carboxypeptidases. msu.edu

Table 1: Methodologies for Analyzing Peptide Cleavage Products

Methodology Application Principle
Reversed-Phase HPLC Separation and quantification of peptides and amino acids. researchgate.net Separates molecules based on hydrophobicity.
Mass Spectrometry Determination of molecular weight and sequence of peptide fragments. researchgate.net Measures the mass-to-charge ratio of ionized molecules.
Edman Sequencing N-terminal amino acid sequencing of peptide fragments. researchgate.net Sequentially removes and identifies amino acids from the N-terminus.
Amino Acid Analysis Determines the amino acid composition of peptides. researchgate.net Hydrolyzes the peptide into its constituent amino acids, which are then quantified.
Enzymatic Digestion Time-Course Determines the sequence of C-terminal amino acids. msu.edu Tracks the release of amino acids over time upon treatment with carboxypeptidase.

The incorporation of D-amino acids into peptides has profound effects on their stability. Most naturally occurring proteases are stereospecific for substrates containing L-amino acids, which are the standard building blocks of proteins in most organisms. letstalkacademy.com Consequently, peptides containing one or more D-amino acids exhibit significantly enhanced resistance to proteolytic degradation. letstalkacademy.comnih.govhep.com.cnresearchgate.net

Studies have demonstrated that even the replacement of a single L-amino acid with its D-enantiomer in a peptide can drastically reduce its susceptibility to enzymatic hydrolysis by powerful endopeptidases like proteinase K. nih.govacs.org This increased resistance to proteolysis leads to a longer biological half-life and enhanced biostability, a property that is highly desirable in the development of peptide-based therapeutics. letstalkacademy.comresearchgate.net The presence of D-isomers in this compound (i.e., D-Ala-D-Asn, L-Ala-D-Asn, D-Ala-L-Asn) would therefore be expected to render these specific molecules more stable against common peptidases compared to the purely L-L isomer.

D-alanyl-D-alanine carboxypeptidases (DD-carboxypeptidases), also known as penicillin-binding proteins (PBPs), are bacterial enzymes crucial for the final steps of peptidoglycan biosynthesis. drugbank.comwikipedia.orgnih.gov Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity. letstalkacademy.com These enzymes catalyze the removal of the terminal D-alanine residue from pentapeptide side chains (e.g., L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala) that are attached to the glycan backbone of peptidoglycan. wikipedia.orgresearchgate.netuniprot.org This cleavage is often a step in the transpeptidation reaction that cross-links adjacent peptide side chains, thereby strengthening the cell wall. drugbank.comwikipedia.org

While the primary substrate for these enzymes is a D-alanyl-D-alanine terminus, their activity is relevant to the broader context of peptides containing D-amino acids. wikipedia.org The existence of enzymes specifically evolved to recognize and cleave peptide bonds involving D-alanine highlights a key biological role for such structures, particularly in bacteria. The D-alanyl-D-alanine carboxypeptidase from Streptomyces sp. is known to remove C-terminal D-alanyl residues from sugar-peptide cell wall precursors. uniprot.org This demonstrates a specific enzymatic pathway for the processing of D-amino acid-containing peptides, which contrasts with the general resistance of such peptides to other proteases.

Asparagine Deamidation and Aspartate Isomerization in Peptide Systems

Beyond enzymatic action, peptides containing asparagine are susceptible to spontaneous, non-enzymatic degradation through a process called deamidation. This chemical modification can alter the structure and function of the peptide.

The deamidation of asparagine (Asn) residues in peptides typically proceeds through the formation of a five-membered cyclic succinimide (B58015) (or imide) intermediate. nih.govacs.orgresearchgate.net This reaction is generally favored under neutral or basic pH conditions. researchgate.net The mechanism involves a nucleophilic attack by the backbone nitrogen atom of the adjacent amino acid residue (the n+1 residue) on the carbonyl carbon of the asparagine side chain. researchgate.nettandfonline.com

This initial cyclization step is the rate-determining step for the formation of the succinimide ring. nih.govacs.orgugent.be Once formed, the succinimide intermediate is unstable and susceptible to hydrolysis. nih.govacs.orgugent.be The hydrolysis can occur at either of two carbonyl groups within the ring, leading to two different products: the normal aspartic acid (Asp) residue or an isomeric form called iso-aspartic acid (iso-Asp), where the peptide backbone is linked through the beta-carboxyl group of the side chain. researchgate.net The formation of iso-Asp is often favored, with a typical product ratio of approximately 3:1 (iso-Asp to Asp). researchgate.net The entire process, from asparagine to the final aspartate and iso-aspartate products, is known as deamidation. The rate-determining step for the complete deamidation process is the hydrolysis of the succinimide intermediate. nih.govacs.org

Identification of Environmental and Structural Factors Influencing Degradation Rates

The stability and degradation rate of dipeptides such as this compound are significantly influenced by a combination of environmental and structural factors. These factors dictate the peptide's susceptibility to hydrolysis and other forms of degradation.

Environmental Factors:

pH: The pH of the surrounding medium is a critical determinant of peptide stability. Under acidic conditions (pH < 3), direct hydrolysis of the amide group in asparagine (Asn) can occur. nih.gov In basic conditions (pH > 6), deamidation of Asn proceeds through an intramolecular cyclization, which can also lead to peptide fragmentation. nih.gov Base-catalyzed hydrolysis has been observed in peptides like somatostatin, indicating its general relevance. encyclopedia.pub

Temperature: Elevated temperatures generally accelerate chemical degradation reactions, including hydrolysis and deamidation. nih.gov For instance, β-elimination reactions, another degradation pathway, typically require high pH and elevated temperatures to proceed at a significant rate. nih.gov

Buffer Species and Ionic Strength: The composition of the buffer can influence degradation rates. Phosphate (B84403) ions, for example, have been shown to catalyze the degradation of the peptide octastatin, suggesting that buffer components can directly participate in hydrolysis reactions. encyclopedia.pub Ionic strength can also affect the stability of vaccines and other biological molecules, with optimal stability often found within a specific range. nih.gov

Structural Factors:

Amino Acid Sequence: The identity of the amino acids adjacent to a susceptible residue can dramatically alter the rate of degradation. For asparagine residues, the C-terminal neighboring amino acid has the greatest influence on the deamidation rate, with an Asn-Gly sequence being particularly prone to this reaction. nih.gov The presence of specific amino acids at the N-terminus (like Aspartic acid, Glycine (B1666218), and Proline) or C-terminus (like Proline, Serine, and Threonine) can confer stability against certain enzymatic hydrolysis. researchgate.net

Stereochemistry (Chirality): The stereochemistry of the constituent amino acids is a crucial factor in determining biodegradability. Peptides containing D-amino acids, such as this compound, are generally more resistant to enzymatic degradation. mdpi.com Research on polyamide-imides containing dipeptides of different configurations (LL, LD, DL, and DD) found that polymers with the natural LL configuration were much more readily biodegradable than those containing non-natural D-amino acids. mdpi.comresearchgate.net It is well-established that peptides with a C-terminal amino acid of the D-configuration are not attacked by the enzyme carboxypeptidase. tandfonline.com This resistance is attributed to the stereospecificity of most proteases, which are adapted to recognize and cleave peptide bonds between L-amino acids. mdpi.com

FactorInfluence on Degradation RateExample/MechanismReference
pHInfluences hydrolysis and deamidation rates.Acid-catalyzed hydrolysis (pH < 3); base-catalyzed cyclization and hydrolysis (pH > 6). nih.govencyclopedia.pub
TemperatureHigher temperatures generally increase degradation rates.Accelerates rates of hydrolysis, deamidation, and β-elimination. nih.govnih.gov
Buffer CompositionCan catalyze degradation.Phosphate ions can increase the hydrolysis rate of certain peptides. encyclopedia.pub
StereochemistryD-amino acids confer resistance to enzymatic degradation.Peptides with D-amino acids are poor substrates for common proteases like carboxypeptidase. mdpi.comresearchgate.nettandfonline.com
Amino Acid SequenceNeighboring residues affect susceptibility to degradation.An Asn-Gly sequence is a 'hot spot' for deamidation. N-terminal Gly, Pro, or Asp can increase stability. nih.govresearchgate.net

General Enzymatic Degradation in Microbial and Biological Environments (e.g., Bacterial Cell Walls)

In microbial environments, dipeptides and larger peptides are subject to degradation by a wide array of enzymes. A key example is the turnover and degradation of peptidoglycan (PGN), the major structural component of bacterial cell walls. wikipedia.org PGN consists of glycan chains cross-linked by short peptide stems. wikipedia.org The enzymes involved in its breakdown provide a model for understanding peptide degradation in these environments.

Bacterial PGN hydrolases, also known as autolysins, are responsible for cleaving bonds within the PGN structure during cell growth, division, and recycling. nih.govmdpi.com These enzymes can be broadly categorized based on their cleavage sites:

N-acetylmuramidases (Lysozymes) and Lytic Transglycosylases: These enzymes cleave the glycan backbone of PGN. nih.govmdpi.com

Endopeptidases: These enzymes cleave the peptide bonds within the peptide cross-bridges that link different glycan strands. mdpi.com

N-acetylmuramoyl-L-alanine amidases (Amidases): These enzymes hydrolyze the amide bond between the N-acetylmuramic acid (NAM) sugar and the L-alanine residue at the start of the peptide stem, effectively separating the peptide from the glycan backbone. nih.govmdpi.com

The degradation of PGN releases various fragments, including muramyl dipeptides (MDPs), which are important signaling molecules in host-pathogen interactions. wikipedia.orgresearchgate.net The enzymatic machinery for PGN degradation demonstrates the capacity of microbial environments to process peptides, although the D-amino acid configuration in this compound would likely render it resistant to many of these standard peptidases. nih.govnih.gov

L-Asparaginase Activity on the Constituent Amino Acid L-Asparagine

L-asparaginase (EC 3.5.1.1) is an enzyme that has been studied extensively for its catalytic activity on the amino acid L-asparagine. elsevier.esresearchgate.net It is found in a wide variety of organisms, including bacteria, fungi, plants, and animals, but not in humans. elsevier.es The enzyme's primary function is to catalyze the hydrolysis of L-asparagine. nih.govnih.gov

Catalytic Hydrolysis of L-Asparagine to L-Aspartic Acid and Ammonia (B1221849)

The fundamental reaction catalyzed by L-asparaginase is the deamidation of L-asparagine. The enzyme breaks the amide bond in the side chain of L-asparagine, using a water molecule to yield L-aspartic acid and an ammonia molecule. researchgate.netnih.govspandidos-publications.com

The reaction mechanism involves a nucleophilic attack on the substrate. In enzymes like the E. coli L-asparaginase II, a catalytic triad (B1167595) facilitates a two-step process. The first triad acylates the L-asparagine substrate to form a covalent β-aspartyl-enzyme intermediate, releasing the first product, ammonia. The second triad then facilitates the deacylation of this intermediate by a water molecule, releasing the second product, L-aspartic acid, and regenerating the free enzyme. nih.gov

Enzymatic Specificity and Kinetic Characterization of L-Asparaginase

L-asparaginases exhibit a high degree of specificity for their primary substrate, L-asparagine. This specificity is a critical feature, particularly for therapeutic applications where off-target effects are a concern.

Substrate Specificity:

L-Asparagine vs. L-Glutamine: While L-glutamine is structurally similar to L-asparagine (differing by only one methylene (B1212753) group in its side chain), most therapeutic L-asparaginases show significantly lower activity towards L-glutamine. plos.org This low glutaminase (B10826351) co-activity is a desirable trait as it reduces potential side effects. frontiersin.org For example, the L-asparaginase from Bacillus halotolerans ASN9 showed no detectable activity against L-glutamine. plos.orgplos.org

Stereospecificity: L-asparaginases are highly stereospecific for the L-isomer of asparagine. However, some hyperthermophilic L-asparaginases, such as the one from Thermococcus sibiricus, have been found to exhibit unusually high activity towards D-asparagine (up to 62% of the activity towards L-asparagine), a characteristic not typically seen in their mesophilic counterparts. mdpi.com

Kinetic Characterization: The kinetic parameters of L-asparaginase, such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), vary depending on the microbial source of the enzyme and the reaction conditions. The Kₘ value is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.

Kinetic Parameters of L-Asparaginase from Various Microbial Sources
Microbial SourceKₘ (mM)Vₘₐₓ (U/ml or mM/min)Reference
Staphylococcus sp. OJ822.261.4 U/ml jmb.or.kr
Bacillus halotolerans ASN90.097466 mM/min plos.orgplos.org
Thermococcus kodakarensis5.5Not Specified nih.gov
Rhizobium etli (ReAIV)1.5Not Specified frontiersin.org
Rhizobium etli (ReAV)2.1Not Specified frontiersin.org

Biochemical and Physiological Significance in Non Human Model Systems

Metabolic Roles of Constituent Amino Acids

The metabolic significance of dl-Alanyl-dl-asparagine is derived from the hydrolysis of the dipeptide into its individual amino acids, which can then enter various metabolic pathways. mdpi.com The L-forms of alanine (B10760859) and asparagine are non-essential amino acids in many organisms, meaning they can be synthesized by the body and are deeply integrated into central metabolic processes. frontiersin.orgmdpi.com

Contributions to Protein, Nucleotide, and Other Biomolecule Synthesis

Both L-alanine and L-asparagine are proteinogenic amino acids, serving as fundamental building blocks for the synthesis of proteins. frontiersin.orgmdpi.comnih.gov L-alanine, with its simple methyl side chain, is a common component of proteins. mdpi.com L-asparagine is also incorporated into polypeptide chains and plays a critical structural role in proteins by forming hydrogen bonds with the peptide backbone, often "capping" alpha-helices and beta-sheets. frontiersin.org Furthermore, asparagine residues are key sites for N-linked glycosylation, a crucial post-translational modification where carbohydrate chains are attached to proteins, influencing their structure and function. frontiersin.org

Beyond protein synthesis, asparagine is a vital precursor for other biomolecules. In proliferating cells, it is used for the production of other nutrients, including lipids and nucleotides. wikipedia.orgnih.gov Its role as an amino acid exchange factor also allows it to regulate the cellular uptake of other amino acids. wikipedia.org

Nitrogen Metabolism and Urea (B33335) Cycle Involvement

The constituent amino acids of this compound play significant roles in the management and transport of nitrogen within the body.

L-alanine is central to the glucose-alanine cycle , a critical pathway that shuttles nitrogen from peripheral tissues, like muscle, to the liver. mdpi.commdpi.com During the breakdown of amino acids for fuel in muscle, amino groups are transferred to form glutamate (B1630785). Glutamate then donates its amino group to pyruvate (B1213749) (a product of glycolysis), forming alanine. mdpi.com Alanine is released into the bloodstream, travels to the liver, and is converted back to pyruvate. The released amino group enters the urea cycle for safe disposal as urea, while the pyruvate can be used to synthesize new glucose (gluconeogenesis). mdpi.comnih.gov

L-asparagine is important for the metabolism of ammonia (B1221849), a toxic byproduct of metabolism. researchgate.net The enzyme asparagine synthetase catalyzes the attachment of an amino group from glutamine to aspartate, forming asparagine. frontiersin.org Conversely, the enzyme L-asparaginase breaks down asparagine back into aspartate, releasing ammonium (B1175870) in the process. elsevierpure.com This metabolic interplay is crucial for managing cellular nitrogen levels.

Precursor Functions in Neurological Pathways (e.g., NMDA related to asparagine)

The amino acid constituents of the dipeptide, particularly asparagine and its metabolic relatives, are involved in neurological signaling. While L-asparagine itself is not a direct neurotransmitter, it is a precursor to L-aspartate, which acts as an excitatory neurotransmitter. nih.govfrontiersin.org Both L-aspartate and its enantiomer, D-aspartate (which can be synthesized from L-aspartate), are known agonists for the N-methyl-D-aspartate (NMDA) receptor. mdpi.comnih.gov The NMDA receptor is a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. mdpi.comfrontiersin.org

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, which can be glycine (B1666218) or D-serine. nih.govmdpi.comverywellhealth.com However, L-aspartate and D-aspartate can directly stimulate the receptor at the glutamate binding site. nih.govmdpi.comnih.gov Therefore, the metabolic conversion of L-asparagine to L-aspartate provides a substrate that can directly influence NMDA receptor-mediated neurotransmission.

Energy Metabolism and Cellular Homeostasis (e.g., Alanine's role)

Alanine is a key player in maintaining cellular energy homeostasis, particularly during periods of fasting or extended exercise. nih.gov Through the action of alanine transaminase, L-alanine can be readily converted to pyruvate. mdpi.comnih.gov Pyruvate holds a central position in metabolism; it can be directed into the citric acid cycle to be oxidized for ATP production or serve as a primary substrate for gluconeogenesis in the liver to synthesize glucose and maintain stable blood sugar levels. nih.govnih.gov This link between amino acid metabolism and glucose metabolism highlights alanine's vital role in supporting the energy needs of various tissues. nih.gov Asparagine also contributes to energy metabolism, as its synthesis is linked to mitochondrial respiration and it can be used in the production of glucose. wikipedia.org

Roles of D-Amino Acids in Microorganisms and Plants

While L-amino acids are predominant in higher organisms, D-amino acids, such as those present in the this compound mixture, are of profound significance in the microbial world, especially in bacteria.

Participation in Bacterial Cell Wall Remodeling and Peptidoglycan Structure

D-amino acids are essential and abundant components of the bacterial cell wall, specifically in the structure of peptidoglycan (PG). mdpi.comverywellhealth.com This polymer forms a mesh-like layer that provides structural integrity and protection to the bacterial cell.

The most common D-amino acids found in peptidoglycan are D-alanine and D-glutamate . frontiersin.org Their inclusion in the peptide side chains that cross-link the glycan strands of PG is critical. This configuration provides resistance against the vast majority of proteases, which are typically specific for cleaving bonds between L-amino acids, thereby protecting the cell wall from enzymatic attack. frontiersin.orgmdpi.com

Beyond these two, other D-amino acids such as D-aspartate and D-serine are incorporated into the PG of certain bacterial species. This variation in D-amino acid composition can have significant physiological consequences, including providing tolerance to certain antibiotics like vancomycin (B549263). frontiersin.org Furthermore, bacteria release free D-amino acids into their environment, where they act as signaling molecules that regulate the synthesis and remodeling of the cell wall, influence biofilm development, and control spore germination. nih.govmdpi.com

Influence on Cellular Processes in vitro (Non-human cells/models)

The constituent amino acids of this compound, alanine and asparagine, are known to play significant roles in the function of immune cells like lymphocytes and macrophages. cambridge.org Asparagine availability is crucial for lymphocyte blastogenesis, and its depletion can be immunosuppressive. cambridge.orgcambridge.org Research has shown that asparagine synthetase, the enzyme responsible for producing asparagine, is markedly enhanced in lymphocytes and macrophages when stimulated. cambridge.orgcambridge.org

Glutamine, an amino acid metabolically linked to asparagine, is vital for rapidly dividing cells, including lymphocytes and macrophages, and its depletion can impair their function. d-nb.infocabidigitallibrary.org In this context, dipeptides have been explored as a more stable way to deliver amino acids in cell culture. For instance, the dipeptide alanyl-glutamine has been shown to mitigate the suppressive effects of the chemotherapy agent asparaginase (B612624) on peripheral lymphocyte populations in mice, suggesting a supportive role for the dipeptide in maintaining immune cell populations. nih.gov Specifically, alanyl-glutamine consumption helped lessen the reduction in CD4+, CD8+, and CD11b+ cell populations in the spleen caused by asparaginase. nih.gov

For macrophages, which are terminally differentiated but highly active secretory cells, the availability of amino acids is critical for functions such as phagocytosis and antigen presentation. cabidigitallibrary.org Glutamine availability, for example, influences the expression of major histocompatibility complex (MHC) class II molecules on monocytes and their ability to present antigens. cabidigitallibrary.org Given that asparagine can be synthesized from glutamine and that dipeptides like alanyl-glutamine can support macrophage function, it is conceivable that this compound could influence these cellular activities by providing its constituent amino acids. cabidigitallibrary.orgnih.gov

Table 2: Effects of Alanine and Asparagine on Immune Cell Function

Amino Acid/Dipeptide Effect Cell Type Model System
Asparagine Essential for blastogenesis; its depletion is immunosuppressive. cambridge.orgcambridge.org Lymphocytes In vitro / In vivo
Alanyl-glutamine Mitigates asparaginase-induced reduction of peripheral immune cells. nih.gov Lymphocytes (CD4+, CD8+), Macrophages (CD11b+) Mice (in vivo)
Glutamine Supports phagocytosis and antigen presentation. cabidigitallibrary.org Macrophages, Monocytes In vitro

Modulation of Cellular Growth and Apoptosis Pathways

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes known as caspases. unimi.itahajournals.org The constituent amino acids of this compound have been shown to influence cell survival and apoptosis. Supplementation with asparagine (2mM) has been found to prevent apoptosis and increase cell growth in lymphocytes. cambridge.orgcambridge.org Similarly, providing alanine (2mM) to B-lymphocyte hybridoma cultures also prevented apoptosis and enhanced cell growth. cambridge.org

The structure of the dipeptide itself, particularly the linkage of an amino acid to an aspartate/asparagine residue, is relevant to the modulation of apoptosis. Specific peptide sequences can act as inhibitors of caspases, the key executioners of apoptosis. ahajournals.orgmdpi.com For example, the pan-caspase inhibitor Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl -[O-methyl]-fluoromethylketone) contains an alanyl-aspartyl sequence. ahajournals.orgpromega.com This inhibitor and similar compounds can arrest apoptosis in various cell models, including Jurkat-T cells and neutrophils, by binding to and inactivating caspases. unimi.it The presence of the alanyl-asparagine structure in the dipeptide suggests a potential, though unconfirmed, interaction with caspase-mediated apoptosis pathways. The hydrolysis of the dipeptide would release asparagine and alanine, which individually support cell growth and survival, thereby indirectly modulating apoptosis. cambridge.org

Table 3: Influence of this compound Components on Cell Growth and Apoptosis

Compound Effect Cellular Pathway Cell Type
Asparagine Prevents apoptosis and increases cell growth. cambridge.orgcambridge.org Cell Survival/Proliferation Lymphocytes
Alanine Prevents apoptosis and enhances cell growth. cambridge.org Cell Survival/Proliferation B-lymphocyte hybridoma
Z-VAD-FMK Arrests apoptosis. ahajournals.org Caspase Inhibition Murine L929 cells, Jurkat-T cells

Effects on Antibody Production in Cell Cultures

The production of recombinant proteins, such as monoclonal antibodies (mAbs), in mammalian cell cultures is a complex process that is highly dependent on the composition of the culture medium. nih.govresearchgate.netnih.gov Amino acids are essential nutrients that are critical for cell growth, viability, and protein synthesis. nih.govd-nb.info

Dipeptides are often used in modern cell culture media formulations to overcome the instability of certain free amino acids, such as glutamine. nih.govnih.gov For example, alanyl-glutamine is a stable source of both alanine and glutamine. nih.gov Supplying amino acids in dipeptide form can lead to improved cell concentration and longevity, which in turn can increase the final antibody titer. nih.gov By providing a stable source of both alanine and asparagine, this compound could potentially support robust cell growth and enhance the synthesis and secretion of antibodies in in vitro culture systems.

Table 4: Role of this compound Components in Antibody Production

Component Effect on Cell Culture Outcome
Alanine Enhances cell growth and prevents apoptosis. cambridge.org Augments antibody production in B-lymphocyte hybridomas. cambridge.org
Asparagine Essential nutrient for protein synthesis. researchgate.netsigmaaldrich.com Supports cell viability and productivity.
Dipeptides Provide a stable source of amino acids. nih.govnih.gov Can improve cell longevity and overall product titer. nih.gov

Computational Chemistry and Molecular Modeling Applications

Theoretical Frameworks for Dipeptide Conformational and Energetic Studies

The conformational landscape of a dipeptide like dl-alanyl-dl-asparagine is foundational to its function and interactions. Theoretical frameworks are essential for mapping this landscape and understanding the energetic favorability of different spatial arrangements. The primary tools for these studies are quantum mechanical (QM) calculations, which explore the potential energy surface (PES) of the molecule.

Density Functional Theory (DFT) is a widely used QM method to investigate the conformational preferences of dipeptides. rsc.orgrsc.org By systematically rotating the backbone dihedral angles (phi, ψ), a Ramachandran plot can be generated, which maps the low-energy, sterically allowed conformations. For this compound, these calculations reveal the relative energies of key structures such as the extended C5 conformation and various turn-like structures. The presence of the asparagine side chain, with its capacity for intramolecular hydrogen bonding, can introduce additional stable minima on the PES compared to simpler dipeptides like dialanine.

Energetic studies also involve calculating the thermochemical properties of different conformers. The standard enthalpies of dissolution and transfer have been subjects of calorimetric measurements for similar dipeptides, and theoretical calculations can complement this data by dissecting the energetic contributions from intramolecular interactions versus solute-solvent interactions. nsc.ru These theoretical frameworks thus provide a fundamental understanding of the intrinsic conformational preferences of this compound, governed by its unique sequence and stereochemistry. archive.org

Table 1: Common Theoretical Methods for Dipeptide Conformational Analysis

Method Application in Dipeptide Studies Key Insights
Density Functional Theory (DFT) Calculation of potential energy surfaces, optimization of conformer geometries. rsc.orgrsc.org Identifies stable conformations (e.g., C5, C7), determines relative energies, generates Ramachandran plots.
Ab Initio Methods (e.g., Hartree-Fock) High-accuracy energy calculations, often used as a benchmark for other methods. researchgate.net Provides reliable data on electronic structure and polarization. researchgate.net
Molecular Mechanics (MM) Rapid exploration of conformational space for large systems or long timescales. Efficiently samples a wide range of conformations, though with lower accuracy than QM methods.

Molecular Dynamics Simulations for Elucidating Solvent Effects and Dynamic Properties

While gas-phase QM calculations reveal intrinsic properties, the behavior of this compound in a biological context is dictated by its interaction with the surrounding solvent, typically water. Molecular dynamics (MD) simulations are the primary computational tool for exploring these dynamic properties and solvent effects. nih.govnih.gov

MD simulations model the explicit movement of the dipeptide and a large number of solvent molecules over time, governed by a force field that approximates the interatomic forces. These simulations show that the conformational profile of a dipeptide is a dynamic equilibrium and highly dependent on the solvent. nih.gov For instance, simulations of alanine (B10760859) dipeptide in different solvents have shown that conformations like polyproline II (PPII) and α-helical (αR) are favored in water, while the C5 conformation is more prevalent in less polar solvents like chloroform. nih.govnih.gov

For this compound, MD simulations can specifically elucidate how water molecules form hydrogen bonds with the polar asparagine side chain and the peptide backbone, stabilizing certain conformations over others. The simulations can be performed using either explicit solvent models, which provide a detailed picture of local hydration shells, or implicit models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium and is computationally less expensive. rsc.orgnih.gov Combining these approaches allows for a comprehensive understanding of how the solvent environment modulates the conformational fluctuations and dynamic behavior of the dipeptide. nih.gov

Table 2: Predominant Dipeptide Conformations in Different Solvents from MD Simulations

Conformation Description Common Solvents
C5 Extended conformation with a 5-membered intramolecular hydrogen bond. Chloroform, Dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov
C7eq Equatorial 7-membered ring stabilized by a hydrogen bond. Chloroform. nih.gov
Polyproline II (PPII) Extended, left-handed helix-like structure. Water, DMSO. nih.govnih.gov
αR Right-handed α-helix turn. Water. nih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Mechanism Analysis

To study chemical reactions involving this compound, such as peptide bond hydrolysis or enzymatic modification, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are exceptionally powerful. researchgate.netfrontiersin.org These methods partition the system into a chemically active region (the QM region) and a surrounding environment (the MM region). frontiersin.org

In a typical QM/MM study of this compound, the dipeptide itself, or at least the atoms directly involved in the reaction (e.g., the peptide bond), would be treated with a high-level QM method like DFT. researchgate.netnih.gov The thousands of atoms of the surrounding solvent and, if applicable, an enzyme's active site, are treated with a computationally cheaper MM force field. frontiersin.orgrsc.org This approach provides quantum accuracy for the bond-breaking and bond-forming events while remaining computationally tractable for large biomolecular systems. researchgate.net

Using QM/MM simulations, researchers can map the entire reaction pathway, identifying the structures of reactants, products, and crucial transition states. frontiersin.org This allows for the calculation of activation energy barriers, providing a quantitative measure of the reaction rate. rsc.org For this compound, this could be applied to analyze the mechanism of its cleavage by a peptidase, determining whether the reaction proceeds through a specific intermediate and elucidating the catalytic role of nearby amino acid residues or water molecules. nih.govnih.gov

In Silico Prediction of Peptide Stability and Degradation Hotspots

The chemical stability of a peptide is critical for its biological activity and shelf-life. Computational methods offer a route to predict the stability of this compound and identify its "degradation hotspots"—the chemical bonds most susceptible to cleavage. acs.org

One major degradation pathway for peptides is hydrolysis of the peptide bond. Another potential hotspot in this compound is the deamidation of the asparagine side chain, a common non-enzymatic modification in proteins. Computational approaches can assess the likelihood of these reactions. MD simulations can be used to sample conformations that might be prone to degradation, for example, where the peptide bond is strained or where the asparagine side chain is positioned for cyclization leading to deamidation. acs.org

Furthermore, QM calculations can be employed to calculate the bond dissociation energies for susceptible bonds within the molecule. By comparing the energies required to break different bonds, a hierarchy of lability can be established, pointing to the most likely points of initial degradation. These in silico predictions can guide the design of more stable peptide analogues or define optimal storage conditions. Computational screening can also identify which amino acid mutations might enhance or decrease stability, a key aspect in designing peptides for therapeutic or biotechnological applications. nih.govnih.gov

Non Clinical Research Applications and Biotechnological Potential

Utilization as Biochemical Reagents and Research Tools

dl-Alanyl-dl-asparagine serves as a valuable biochemical reagent, primarily as a model substrate for studying enzyme-substrate interactions. Its dipeptide structure is a target for peptidases and proteases, making it a useful tool for characterizing the activity and specificity of these enzymes. The peptide bond linking the alanine (B10760859) and asparagine residues can be cleaved through hydrolysis under acidic or basic conditions, yielding its constituent amino acids. This property allows researchers to use the dipeptide in controlled experiments to investigate enzymatic kinetics and mechanisms.

Furthermore, the compound can undergo other chemical reactions, such as oxidation and substitution, making it a versatile reagent for broader biochemical studies. As a research tool, it provides a standardized dipeptide for developing and validating analytical methods for peptide and amino acid detection.

Table 1: Research Applications of this compound as a Biochemical Reagent

Application Area Specific Use Research Finding
Enzyme Kinetics Model substrate Used to study the hydrolytic action of peptidases, which catalyze the cleavage of the peptide bond.
Chemical Synthesis Reaction analysis Can be used in studies involving hydrolysis, oxidation, and nucleophilic substitution reactions.

| Analytical Chemistry | Standard compound | Serves as a reference dipeptide for the development of analytical techniques for peptide separation and identification. |

Component in Cell Culture Media for Cell Growth and Protein Production

While not typically a standard component, this compound has potential applications in cell culture media, drawing on the established importance of its constituent amino acids, L-asparagine and L-alanine. L-asparagine is a crucial supplement in media for various cell lines, including Chinese Hamster Ovary (CHO) cells, which are widely used for producing therapeutic recombinant proteins like monoclonal antibodies. sigmaaldrich.com Optimizing L-asparagine levels in CHO cell culture has been shown to significantly enhance antibody production rates. sigmaaldrich.com

However, free amino acids like L-glutamine and L-asparagine can be unstable in liquid media, degrading over time and producing toxic byproducts such as ammonia (B1221849). sigmaaldrich.comnih.gov To overcome this, stable dipeptides like L-alanyl-L-glutamine are often used to provide a controlled release of amino acids during cell culture. nih.govd-nb.info Following this principle, this compound could serve as a more stable source of both alanine and asparagine, potentially improving media stability and cell viability. It is important to note that while asparagine consumption is vital, the accumulation of its metabolic byproduct, alanine, can inhibit the TCA cycle and cell growth. dtu.dk Therefore, the use of such a dipeptide would require careful optimization.

Table 2: Role of Constituent Amino Acids in Cell Culture

Amino Acid Role in Cell Culture Impact on Protein Production
L-Asparagine Promotes growth in various cell lines; essential for certain cancer cell lines lacking L-asparagine synthetase. sigmaaldrich.com Supplementation in CHO cell media can dramatically improve the yield of recombinant proteins and antibodies. sigmaaldrich.com

| L-Alanine | A common metabolic byproduct of glucose and amino acid metabolism. | High concentrations can be inhibitory to cell growth and metabolism. dtu.dk |

Application in Enzyme Inhibitor and Substrate Profiling Studies (via D-Amino Acids)

The presence of D-amino acids in this compound makes it a particularly interesting molecule for enzyme inhibitor and substrate profiling studies. Most proteases and peptidases found in mammals are stereospecific for L-amino acids. Peptides containing D-amino acids are often resistant to degradation by these common enzymes. mdpi.com This resistance makes them valuable tools for several applications.

Firstly, they can be used as potential inhibitors of specific proteases that might otherwise degrade a therapeutic peptide. mdpi.comresearchgate.net By incorporating a D-amino acid, the peptide's stability and biological half-life can be significantly increased. Secondly, these D-amino acid-containing peptides are used for substrate profiling to identify and characterize enzymes that do recognize D-amino acids, such as D-aminopeptidases or enzymes involved in bacterial cell wall metabolism. acs.org For instance, D-alanine is an essential component of peptidoglycan, the polymer that forms the bacterial cell wall, making D-ala containing peptides like this compound relevant for studying the enzymes involved in its synthesis and modification. researchgate.net

Bio-orthogonal Labeling and Functional Probes for in vitro Research

Bio-orthogonal labeling is a powerful technique used to study biological processes in their native environment without causing interference. mdpi.com This involves introducing a molecule with a unique chemical handle (a bio-orthogonal tag) into a cell, which can then be selectively labeled with a probe, such as a fluorescent dye. google.com

D-amino acids are excellent candidates for creating such functional probes, particularly for studying bacterial cell wall synthesis. google.com Researchers have successfully attached bio-orthogonal tags like alkyne or azide (B81097) groups to D-amino acids. These tagged amino acids are then fed to bacteria, which incorporate them into their peptidoglycan. google.com Using a "click chemistry" reaction, a fluorescent probe can be attached to the tag, allowing for the visualization of cell wall synthesis and bacterial growth. google.comnih.gov

While direct use of this compound as a probe is not documented, it represents a perfect scaffold for such an application. The dipeptide could be chemically synthesized to include an alkyne or azide group on either the alanine or asparagine residue. This functionalized dipeptide could then be used to probe the activity of bacterial enzymes and transporters that recognize dipeptides during cell wall construction or nutrient uptake.

Applications in Agricultural Biotechnology (e.g., plant nutrition, biocatalysis for nitrogen fixation)

In the realm of agricultural biotechnology, the relevance of this compound stems from the central role of asparagine in plant nitrogen metabolism. Asparagine is a primary compound for transporting and storing nitrogen in many plant species. nih.gov The regulation of symbiotic nitrogen fixation in legumes is a complex process, and studies have shown that a high accumulation of asparagine in the root nodules can lead to a significant decrease in nitrogen-fixing activity. nih.gov The dipeptide this compound could be used as a research tool to investigate the uptake and signaling pathways related to asparagine that regulate this crucial agricultural process.

Furthermore, the D-amino acid components of the dipeptide could have direct effects on plant development. Research has shown that while some D-amino acids like D-alanine can inhibit the growth of plants such as Arabidopsis, other D-amino acids can promote growth. frontiersin.org Studying the effect of this compound could provide insights into D-amino acid metabolic pathways in plants and their potential for use as growth regulators.

Food Science Applications (e.g., indirect relevance via L-Asparaginase for acrylamide (B121943) reduction)

The connection of this compound to food science is indirect but significant, relating to the formation of acrylamide in food. Acrylamide, a potential carcinogen, is formed in high-carbohydrate foods during high-temperature processing like baking and frying (above 120°C). researchgate.net The primary pathway for its formation is the Maillard reaction between the amino acid L-asparagine and reducing sugars. nih.govmattioli1885journals.com

To mitigate this health concern, the food industry employs the enzyme L-asparaginase. rroij.com This enzyme is added to raw materials, such as potato slices or dough, to convert L-asparagine into L-aspartic acid and ammonia. mattioli1885journals.com Since aspartic acid does not participate in the Maillard reaction to form acrylamide, this enzymatic treatment can significantly reduce the level of acrylamide in the final food product. nih.govnih.gov

This compound is not used directly in this process. However, it serves as a relevant research compound for studying the efficacy and specificity of various L-asparaginase enzymes used in the food industry. By testing an enzyme's ability to act on the asparagine within a peptide structure like this compound, researchers can better understand its performance under different conditions and its potential interactions with other food components.

Table 3: Indirect Food Science Application via L-Asparaginase

Parameter Description
Problem Formation of potentially carcinogenic acrylamide in high-temperature processed foods. researchgate.net
Precursor The amino acid L-asparagine reacts with reducing sugars. nih.govmattioli1885journals.com
Solution Enzymatic treatment with L-asparaginase to break down L-asparagine before cooking. rroij.com
Mechanism L-asparaginase hydrolyzes L-asparagine to L-aspartic acid, which does not form acrylamide. mattioli1885journals.comnih.gov

| Relevance of this compound | Serves as a potential substrate for research and development of more effective L-asparaginase enzymes. |

Emerging Research Frontiers

Interdisciplinary Approaches in Dipeptide and D-Amino Acid Research

The study of dipeptides and molecules containing D-amino acids, such as dl-alanyl-dl-asparagine, is increasingly benefiting from interdisciplinary collaborations. The presence of D-amino acids in peptides is no longer seen as a mere curiosity but as a key feature with significant biological implications. psu.edunih.gov Researchers are now exploring the roles of D-amino acid-containing peptides (DAACPs) in various diseases, including Alzheimer's disease and certain types of cancer. nih.gov This has spurred collaborations between chemists, biologists, and clinicians to unravel the molecular mechanisms behind the formation of DAACPs and their potential as disease biomarkers and therapeutic targets. nih.gov

Furthermore, the synthesis of D-amino acid-containing dipeptides is an active area of research, with studies focusing on enzymatic methods to produce these compounds. nih.gov For instance, the use of adenylation domains from nonribosomal peptide synthetases has been shown to be a viable method for synthesizing various D-amino acid-containing dipeptides. nih.gov This bio-inspired approach, combining enzymology with chemical synthesis, highlights the power of interdisciplinary strategies in creating novel peptide structures.

Development of Advanced Methodologies for Comprehensive Peptide Characterization

The accurate characterization of peptides is crucial for understanding their structure and function. resolvemass.ca A suite of advanced analytical techniques is employed to provide a comprehensive profile of peptides like this compound. These methods are essential for verifying the identity, purity, structure, and stability of these molecules. resolvemass.caresolvemass.ca

Key techniques in peptide characterization include:

Mass Spectrometry (MS): Considered the gold standard, MS provides highly accurate information on molecular weight and structure. resolvemass.canih.gov Techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are instrumental in determining the molecular weight and sequence of peptides. ijsra.net

High-Performance Liquid Chromatography (HPLC): HPLC is vital for separating and quantifying impurities, ensuring the peptide meets the required purity standards. resolvemass.caoxfordglobal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution and can distinguish between different isomeric forms. resolvemass.caoxfordglobal.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure and folding patterns of peptides. resolvemass.ca

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of a peptide. resolvemass.ca

The integration of these techniques allows for a thorough characterization of peptides, from their primary sequence to their higher-order structure. biopharmaspec.com

Rational Design of Tailored Peptidic Systems for Specific Research Objectives

The rational design of peptides and peptidomimetics is a rapidly advancing field that holds immense promise for creating molecules with specific functions. researchgate.net By strategically modifying peptide structures, researchers can enhance their stability, selectivity, and biological activity. nih.gov

One key strategy in rational design is the incorporation of D-amino acids. nih.govnih.gov Replacing L-amino acids with their D-counterparts can make peptides more resistant to enzymatic degradation, a significant advantage for therapeutic applications. nih.gov This approach has been successfully used to develop peptidomimetics that inhibit protein-protein interactions, for example, in the context of cancer therapy. nih.gov The change in chirality introduced by a D-amino acid can significantly alter the peptide's conformation, which must be carefully evaluated to optimize biological activity. psu.edunih.gov

The design process often involves creating peptidomimetics, which are molecules that mimic the structure of natural peptides but with modified backbones or side chains to improve their properties. nih.gov This allows for the development of compounds with enhanced therapeutic potential.

Integration of Computational and Experimental Data for Predictive Models

The integration of computational and experimental approaches is revolutionizing peptide research. nih.gov Computational tools are increasingly used to predict the structure and function of peptides, guiding experimental work and accelerating the discovery process. nih.gov

Machine learning and deep learning models, such as AlphaFold, have made significant strides in predicting protein and peptide structures from their amino acid sequences with high accuracy. nih.gov These predictive models can be trained on vast datasets of known peptide sequences and their activities, enabling the in silico screening of novel peptides for desired properties. researchgate.net

This data-driven approach, often referred to as a hybrid computational-experimental pipeline, allows researchers to explore vast chemical spaces and identify promising candidates for synthesis and experimental validation. chemrxiv.org For example, computational methods can be used to design peptides with specific self-assembling properties, which are then synthesized and characterized experimentally to verify the predictions. chemrxiv.org This iterative cycle of prediction and validation is a powerful strategy for developing novel peptidic systems with tailored functionalities.

Q & A

Q. What are the established methods for synthesizing dl-Alanyl-dl-asparagine, and what factors influence yield optimization?

Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling. Key factors affecting yield include reaction temperature (20–25°C ideal), pH control (6.5–7.5 for amide bond stability), and the use of coupling agents like HBTU or DCC. The linear molecular formula (C₇H₁₅N₃O₅) suggests careful stoichiometric balancing of alanine and asparagine residues is critical . Post-synthesis purification via HPLC or recrystallization (using aqueous ethanol) is recommended to isolate the monohydrate form .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm backbone connectivity and stereochemistry (e.g., distinguishing dl- vs. l/d-forms) .
  • Mass Spectrometry (MS) : For molecular weight verification (observed m/z ~221.215) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., amide I band at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves hydration state and hydrogen-bonding networks in the monohydrate form .

Q. How does the hydration state of this compound affect its stability under varying storage conditions?

The monohydrate form (C₇H₁₅N₃O₅·H₂O) is hygroscopic and prone to deliquescence under high humidity. Stability studies recommend storage at 4°C in desiccated environments (relative humidity <30%) to prevent hydrolysis of the amide bond. Thermogravimetric analysis (TGA) shows dehydration occurs at 80–100°C, altering crystallinity and solubility .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzymatic interactions of this compound in cellular models?

  • Experimental Design : Use in vitro assays with proteases (e.g., trypsin or aminopeptidases) to evaluate cleavage kinetics. Monitor hydrolysis via HPLC or fluorometric assays .
  • Cell-Based Studies : Incorporate isotopic labeling (e.g., ¹⁵N-asparagine) to track metabolic incorporation in T-cell activation models, referencing asparagine’s role in LCK signaling .
  • Controls : Include l-asparagine and dl-alanine analogs to isolate stereospecific effects .

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic data for this compound?

  • Comparative Analysis : Replicate studies using identical buffers and temperatures (e.g., 25°C in 10 mM phosphate buffer) to isolate variables .
  • Advanced Calorimetry : Use isothermal titration calorimetry (ITC) to measure binding affinities, ensuring purity >98% to avoid confounding impurities .
  • Statistical Reconciliation : Apply Bayesian meta-analysis to assess variability across studies, prioritizing datasets with disclosed raw data .

Q. How should a literature review be structured to address gaps in the understanding of this compound’s role in peptide synthesis?

  • Framework : Follow the PICO (Population, Intervention, Comparison, Outcome) model:
  • Population: Synthetic dipeptides.
  • Intervention: Use of this compound as a building block.
  • Comparison: Efficacy vs. l/l- or d/d-isomers.
  • Outcome: Yield, stereochemical purity, and biocompatibility .
    • Gap Analysis : Highlight discrepancies in reported coupling efficiencies (e.g., SPPS vs. solution-phase) and propose mechanistic studies using molecular dynamics simulations .

Methodological Considerations

  • Reproducibility : Adhere to Nature Research’s guidelines for reporting sample sizes (n), statistical tests (e.g., ANOVA with Tukey post-hoc), and raw data deposition .
  • Ethical Compliance : Ensure proper handling and disposal per SDS guidelines (e.g., avoiding inhalation of dust particles) .
  • Data Interpretation : Use effect size metrics (Cohen’s d, Pearson’s r) to contextualize findings beyond p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.